1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is an organic compound with the molecular formula C8H7BrF2N This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2-bromo-6-fluoroaniline with appropriate reagents to introduce the fluoroethan-1-amine group. One common method involves the use of fluoroethylamine under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobiphenyl: Similar structure but lacks the fluoroethan-1-amine group.
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride: Contains a hydrazine group instead of an amine group.
Uniqueness
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms along with the fluoroethan-1-amine group.
Biological Activity
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is a halogenated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure significantly influences its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H8BrF2N, with a molecular weight of approximately 236.06 g/mol. The compound features a bromo and a fluoro substituent on the phenyl ring, which are known to enhance its reactivity and binding affinity to biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in relation to its interaction with various biomolecular targets. Preliminary studies suggest that it may act as a ligand for specific receptors or enzymes, modulating various biological pathways.
Key Biological Activities
- Antitumor Activity : Initial investigations have shown that compounds similar to this compound can reduce tumor size in xenograft models, indicating potential use in cancer therapy .
- Antimicrobial Properties : Some derivatives of halogenated amines have demonstrated moderate antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
The mechanism of action for this compound is believed to involve:
- Binding Affinity : The halogen atoms enhance the compound's ability to interact with enzymes and receptors, potentially altering their activity.
- Regulation of Gene Expression : In studies involving xenograft models, compounds structurally related to this compound have been shown to influence the expression of genes involved in tumor growth and angiogenesis .
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Case Studies
- Tumor Xenograft Studies : In vivo experiments using renal cell carcinoma models demonstrated that treatment with related compounds led to significant reductions in tumor size and changes in mRNA levels associated with tumor progression .
- Antimicrobial Testing : Various synthesized derivatives were tested against common pathogens, revealing moderate effectiveness against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their key features and biological activities:
Properties
Molecular Formula |
C8H8BrF2N |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-5-2-1-3-6(11)8(5)7(12)4-10/h1-3,7H,4,12H2 |
InChI Key |
VPMYNQBTFWYUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CF)N)F |
Origin of Product |
United States |
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